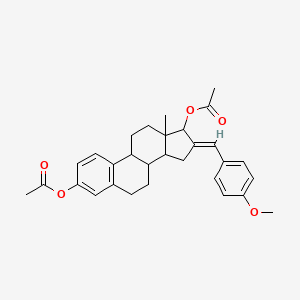

(16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate

Beschreibung

(16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate is a synthetic organic compound that belongs to the class of estrogens It is characterized by the presence of a methoxybenzylidene group at the 16th position and acetate groups at the 3rd and 17th positions of the steroid backbone

Eigenschaften

Molekularformel |

C30H34O5 |

|---|---|

Molekulargewicht |

474.6 g/mol |

IUPAC-Name |

[(16E)-3-acetyloxy-16-[(4-methoxyphenyl)methylidene]-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C30H34O5/c1-18(31)34-24-10-12-25-21(16-24)7-11-27-26(25)13-14-30(3)28(27)17-22(29(30)35-19(2)32)15-20-5-8-23(33-4)9-6-20/h5-6,8-10,12,15-16,26-29H,7,11,13-14,17H2,1-4H3/b22-15+ |

InChI-Schlüssel |

XTWNDBCQIVBUMG-PXLXIMEGSA-N |

Isomerische SMILES |

CC(=O)OC1/C(=C/C2=CC=C(C=C2)OC)/CC3C1(CCC4C3CCC5=C4C=CC(=C5)OC(=O)C)C |

Kanonische SMILES |

CC(=O)OC1C(=CC2=CC=C(C=C2)OC)CC3C1(CCC4C3CCC5=C4C=CC(=C5)OC(=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the following steps:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

Methoxybenzylidene Formation: Reaction of the hydroxylated steroid with 4-methoxybenzaldehyde under basic conditions to form the methoxybenzylidene derivative.

Acetylation: Acetylation of the hydroxyl groups at the 3rd and 17th positions using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(16E)-16-(4-Methoxybenzyliden)estra-1(10),2,4-trien-3,17-diyldiacetat hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Vorläufer bei der Synthese anderer Steroidderivate verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und die Hormonregulation untersucht.

Medizin: Wird auf seine potenzielle Verwendung in der Hormonersatztherapie und als Behandlung für Östrogen-bedingte Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung von Arzneimitteln und als Forschungswerkzeug in der Arzneimittelforschung eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (16E)-16-(4-Methoxybenzyliden)estra-1(10),2,4-trien-3,17-diyldiacetat beinhaltet die Bindung an Östrogenrezeptoren in Zielgeweben. Diese Bindung aktiviert den Östrogenrezeptor, was zur Transkription von Östrogen-regulierten Genen führt. Die molekularen Ziele umfassen verschiedene Proteine, die an Zellwachstum, -differenzierung und -stoffwechsel beteiligt sind. Die beteiligten Signalwege sind in erster Linie mit der Hormonsignalgebung und -regulierung verbunden.

Wissenschaftliche Forschungsanwendungen

(16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for potential use in hormone replacement therapy and as a treatment for estrogen-related disorders.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Wirkmechanismus

The mechanism of action of (16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism. The pathways involved are primarily related to hormone signaling and regulation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Östradiol: Ein natürliches Östrogen mit ähnlichen strukturellen Merkmalen, aber ohne die Methoxybenzyliden- und Acetylgruppen.

Ethinylöstradiol: Ein synthetisches Östrogen, das in oralen Kontrazeptiva verwendet wird und sich durch die Anwesenheit einer Ethinylgruppe an der 17. Position unterscheidet.

Diethylstilbestrol: Ein synthetisches nicht-steroidales Östrogen mit einem anderen Strukturgerüst, aber ähnlicher biologischer Aktivität.

Einzigartigkeit

(16E)-16-(4-Methoxybenzyliden)estra-1(10),2,4-trien-3,17-diyldiacetat ist aufgrund des Vorhandenseins der Methoxybenzylidengruppe einzigartig, die im Vergleich zu anderen Östrogenen möglicherweise unterschiedliche biologische Eigenschaften und Rezeptorbindungsaffinitäten verleiht. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.